

furosemide and torsemide mortality outcomes heart failure

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Compound Focus: Furosemide

CAS No.: 54-31-9

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Comparison of Mortality & Hospitalization Outcomes

Outcome Measure	TRANSFORM-HF RCT (2023) [1] [2]	2024 Meta-Analysis of 12 RCTs [3]	2024 Medicare Cohort Study [4]
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| **All-Cause Mortality** | No significant difference (HR 1.02) 26.1% (Torsemide) vs. 26.2% (**Furosemide**) [1] | No significant difference (RR 0.98) [3] | Lower risk with Torsemide (HR 0.91) [4] | | **HF Hospitalizations** | Not significantly different (Rate Ratio 0.94) [1] | **Significantly reduced** with Torsemide (RR 0.60) [3] | Lower risk with Torsemide (HR 0.85) [4] | | **All-Cause Hospitalization** | No significant difference (HR 0.92 for composite with mortality) [1] | No significant difference (RR 0.93) [3] | Information missing | | **CV Hospitalization** | Information missing | **Significantly reduced** with Torsemide (RR 0.72) [3] | Information missing | | **LVEF Improvement** | Information missing | **Significantly greater improvement** with Torsemide (MD +4.51%) [3] | Information missing |

Key Trial Designs and Methodologies

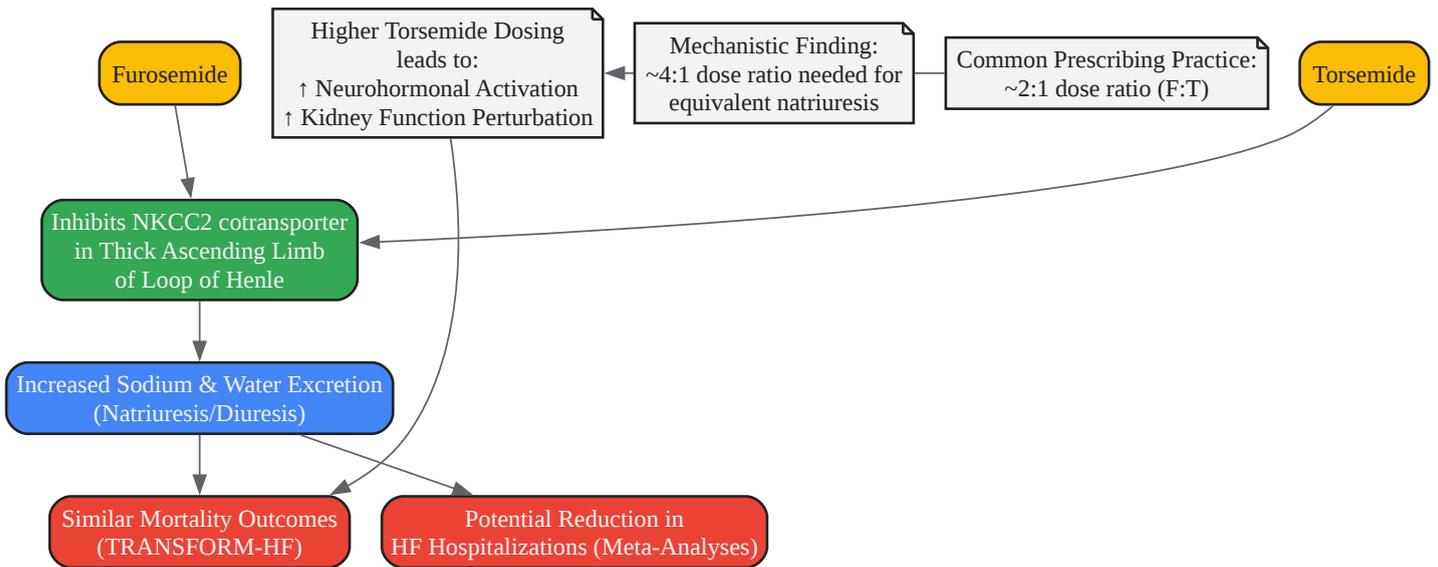
To critically appraise the evidence, it is important to understand the design of the key studies.

- **TRANSFORM-HF Trial (Pragmatic Randomized Controlled Trial)** [1] [2]:

- **Objective:** To determine if torsemide reduces all-cause mortality compared to **furosemide**.
 - **Participants:** 2,859 patients hospitalized for heart failure (any ejection fraction).
 - **Intervention:** Patients were randomized to open-label torsemide (n=1,431) or **furosemide** (n=1,428) at discharge. Dosing was at the investigator's discretion to reflect real-world practice.
 - **Primary Outcome:** All-cause mortality in a time-to-event analysis over a median follow-up of 17.4 months.
 - **Limitations:** As a pragmatic trial, there was no placebo, and both participants and clinicians were aware of the treatment assignment. There was also substantial loss to follow-up and crossover between drugs, which may bias the results toward finding no difference [5].
- **TRANSFORM-HF Mechanistic Substudy (Multicenter Mechanistic Study) [6]:**
 - **Objective:** To compare the pharmacokinetic and pharmacodynamic profiles of torsemide and **furosemide**.
 - **Participants:** 88 patients from the TRANSFORM-HF trial.
 - **Protocol:** Participants underwent detailed assessments at baseline and 30 days, including measurements of kidney bioavailability (proportion of dose delivered to the tubular site of action), duration of natriuresis (sodium excretion), and neurohormonal levels (e.g., renin, aldosterone).
 - **Findings:** Contrary to common belief, torsemide did not show superior kidney delivery or duration of action. The greater natriuresis often seen was due to clinicians using a higher relative dose of torsemide, which also triggered more neurohormonal activation [6].

Mechanisms and Clinical Implications

The following diagram illustrates the key pharmacological differences and their clinical consequences based on recent mechanistic evidence [6].



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The diagram shows that while both drugs work via the same primary mechanism, prescribing patterns and their consequences are crucial:

- **Dose Equivalence is Key:** Clinicians often prescribe torsemide and **furosemide** at a 2:1 ratio (e.g., 40 mg **furosemide** : 20 mg torsemide). However, the TRANSFORM-HF Mechanistic Substudy found that a 4:1 ratio is needed for equivalent natriuretic effect [6]. This means patients on torsemide often receive a functionally higher diuretic dose.
- **Neurohormonal Consequences:** The higher effective dose of torsemide leads to greater activation of the renin-angiotensin-aldosterone system (RAAS) and norepinephrine, which can counterbalance the benefits of fluid removal and may explain the lack of mortality benefit despite better decongestion [6].

Conclusion for Research and Development

For researchers and drug development professionals, the current evidence suggests:

- **No Mortality Signal:** The highest-quality evidence (TRANSFORM-HF) indicates that seeking a mortality benefit for torsemide over **furosemide** is unlikely to be fruitful [1] [2].
- **Re-evaluating Mechanisms:** The presumed pharmacokinetic advantages of torsemide (e.g., longer duration, higher bioavailability) did not translate into a meaningful clinical or mechanistic benefit in controlled studies [6]. The focus should shift from simple bioavailability to the complex interplay between natriuresis and neurohormonal feedback.
- **Hospitalization Endpoint:** Research could explore the consistent signal for reduced heart failure hospitalizations with torsemide, as seen in meta-analyses [3]. Future trials would need to carefully control for dosing and manage neurohormonal activation to isolate this potential benefit.

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To cite this document: Smolecule. [furosemide and torsemide mortality outcomes heart failure].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b528576#furosemide-and-torsemide-mortality-outcomes-heart-failure>]

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